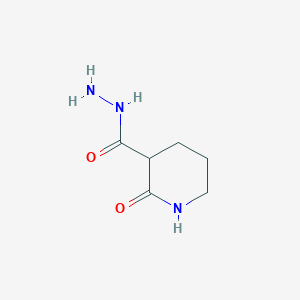
2-Fluoro-5-iodopyridine
描述
2-Fluoro-5-iodopyridine is an organic compound with the molecular formula C5H3FIN and a molecular weight of 222.99 g/mol . It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 5 are replaced by fluorine and iodine atoms, respectively. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
2-Fluoro-5-iodopyridine can be synthesized through several methods. One common approach involves the halogenation of pyridine derivatives. For instance, starting with 2-fluoropyridine, iodination can be achieved using iodine and a suitable oxidizing agent under controlled conditions . Another method involves the direct fluorination of 5-iodopyridine using fluorinating agents such as Selectfluor .
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation reactions. The process requires stringent control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. The use of continuous flow reactors is also common in industrial settings to enhance reaction efficiency and safety .
化学反应分析
Types of Reactions
2-Fluoro-5-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: It participates in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, where the iodine atom is replaced by a different substituent.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organolithium and Grignard reagents, typically carried out in anhydrous solvents under inert atmosphere.
Coupling Reactions: Palladium catalysts are often used in cross-coupling reactions, with bases such as potassium carbonate or cesium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound .
科学研究应用
2-Fluoro-5-iodopyridine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-Fluoro-5-iodopyridine depends on its application. In chemical reactions, its reactivity is primarily due to the presence of the fluorine and iodine atoms, which influence the electronic properties of the pyridine ring. The fluorine atom, being highly electronegative, withdraws electron density from the ring, making it more susceptible to nucleophilic attack. The iodine atom, on the other hand, is a good leaving group, facilitating substitution reactions .
相似化合物的比较
Similar Compounds
2-Fluoropyridine: Lacks the iodine substituent, making it less reactive in substitution reactions.
5-Iodopyridine: Lacks the fluorine substituent, resulting in different electronic properties and reactivity.
2-Chloro-5-iodopyridine: Similar structure but with chlorine instead of fluorine, leading to different reactivity patterns.
Uniqueness
2-Fluoro-5-iodopyridine is unique due to the combination of fluorine and iodine substituents, which impart distinct electronic and steric properties. This makes it particularly useful in cross-coupling reactions and as a versatile building block in organic synthesis .
属性
IUPAC Name |
2-fluoro-5-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FIN/c6-5-2-1-4(7)3-8-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZNHUNWABYAPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382489 | |
| Record name | 2-Fluoro-5-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171197-80-1 | |
| Record name | 2-Fluoro-5-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-5-iodopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-fluoro-5-iodopyridine improve the performance of lithium metal batteries?
A1: this compound functions as a dual-function additive in lithium metal batteries. [] It forms a stable solid electrolyte interphase (SEI) on the surface of the lithium metal anode, which inhibits the formation of dendrites. Dendrite growth is a major challenge in lithium metal batteries, often leading to short circuits and battery failure. By suppressing dendrite formation, this compound enhances the safety and lifespan of the battery.
Q2: What evidence supports the claim that this compound can convert "dead lithium" into "active lithium"?
A2: While the provided abstract [] states that this compound can convert dead lithium into active lithium, it does not offer specific details on the underlying mechanism or supporting evidence. Further research, potentially exploring the chemical interactions between this compound and lithium metal, is needed to fully understand this process. Electrochemical analyses, such as cyclic voltammetry or impedance spectroscopy, could provide insights into the impact of this compound on lithium deposition and stripping behavior.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


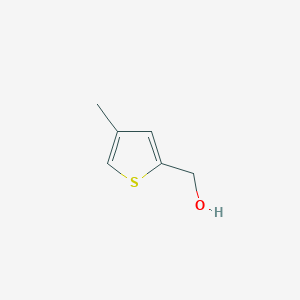

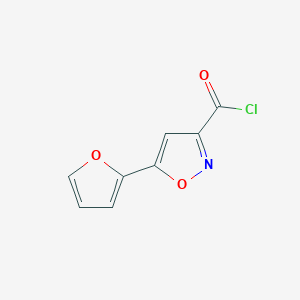


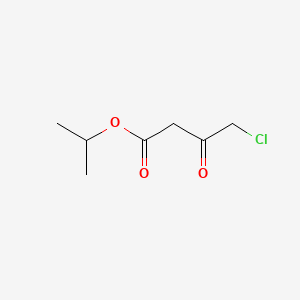

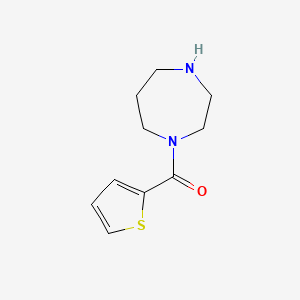
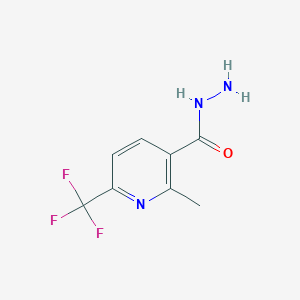
![2-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazino}ethan-1-ol](/img/structure/B1304828.png)

